PAMP-12 (human, porcine)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

PAMP-12 (human, porcine) is a potent endogenous peptide agonist of Mas-related G protein-coupled receptor X2 (MRGPRX2). It corresponds to amino acids 9 to 20 of proadrenomedullin and has a molecular weight of 1618.95 g/mol . This peptide is known for its significant biological activity, including its role in cardiovascular regulation and antimicrobial properties .

Métodos De Preparación

PAMP-12 (human, porcine) is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The peptide is then cleaved from the resin and purified using reversed-phase high-performance liquid chromatography (RP-HPLC) . Industrial production methods also utilize SPPS due to its efficiency and ability to produce high-purity peptides .

Análisis De Reacciones Químicas

PAMP-12 (human, porcine) undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the tryptophan residues, leading to the formation of oxidized products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues in PAMP-12 can be substituted to create analogs with different biological activities.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

PAMP-12 corresponds to amino acids 9 to 20 of proadrenomedullin and has a molecular weight of 1618.95 g/mol. Its mechanism of action primarily involves the activation of MRGPRX2, leading to inhibition of catecholamine secretion from sympathetic nerve endings and adrenal chromaffin cells, which can result in hypotension .

Chemistry

- Model Peptide Studies : PAMP-12 serves as a model peptide for investigating peptide synthesis and purification techniques.

- Chemical Reactions : It undergoes various reactions such as oxidation at tryptophan residues and reduction targeting disulfide bonds, making it useful for studying peptide modifications .

Biology

- G Protein-Coupled Receptor Research : PAMP-12 is critical in exploring receptor-ligand interactions involving MRGPRX2, which is essential for understanding various signaling pathways .

- Cellular Effects : The peptide influences cellular calcium levels and has implications in cardiovascular regulation due to its role in inhibiting catecholamine release .

Medicine

- Therapeutic Potential : Due to its hypotensive effects and antimicrobial properties, PAMP-12 is being investigated for potential therapeutic applications in treating hypertension and infections .

- Case Studies : Research has shown that PAMP-12 can modulate pain responses and inflammatory processes, indicating its potential in pain management therapies .

Industry

- Peptide-Based Drug Development : PAMP-12 is utilized in developing peptide-based pharmaceuticals, serving as a reference standard in analytical laboratories for quality control .

- Analytical Applications : Its properties allow it to be used as a benchmark in assays designed to evaluate the activity of related compounds .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Model peptide studies | Useful for synthesizing and purifying peptides |

| Biology | G protein-coupled receptor research | Affects receptor-ligand interactions and calcium signaling |

| Medicine | Therapeutic potential | Modulates hypertension and exhibits antimicrobial properties |

| Industry | Drug development | Serves as a reference standard for quality control |

Case Studies

- Cardiovascular Regulation :

- Antimicrobial Activity :

- Pain Management :

Mecanismo De Acción

PAMP-12 (human, porcine) exerts its effects by binding to and activating MRGPRX2. This activation leads to the inhibition of catecholamine secretion from sympathetic nerve endings and adrenal chromaffin cells, resulting in hypotension . Additionally, PAMP-12 displays antimicrobial activity by binding to bacterial DNA, which disrupts microbial cell function .

Comparación Con Compuestos Similares

PAMP-12 (human, porcine) is unique due to its specific sequence and potent activity as an MRGPRX2 agonist. Similar compounds include:

Proadrenomedullin N-terminal 20 peptide (PAMP-20): Another peptide derived from proadrenomedullin with similar biological activities.

RADA4-GG-PAMP-12: A modified version of PAMP-12 with enhanced self-assembling properties.

These compounds share structural similarities but differ in their specific sequences and biological activities, highlighting the uniqueness of PAMP-12 in its specific receptor interactions and effects .

Actividad Biológica

PAMP-12, a peptide derived from proadrenomedullin, plays a significant role in various biological activities, particularly as an agonist of the Mas-related G protein-coupled receptor MRGPRX2. This compound has garnered attention due to its potent antimicrobial properties and its influence on cardiovascular functions, notably its ability to induce hypotension through catecholamine modulation.

Chemical Structure and Properties

- Chemical Formula : C77H119N25O14

- Molecular Weight : 1618.95 Da

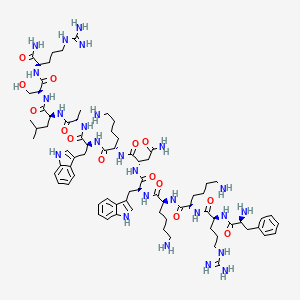

- Sequence : H-Phe-Arg-Lys-Lys-Trp-Asn-Lys-Trp-Ala-Leu-Ser-Arg-NH2

- CAS Number : 196305-05-2

- Solubility : Soluble to 1 mg/ml in water

PAMP-12 operates primarily through its action on the MRGPRX2 receptor, with an effective concentration (EC50) of 57.2 nM. This receptor is implicated in various physiological responses, including pain modulation and inflammatory processes. The compound's mechanism does not involve direct interaction with microbial cell membranes; instead, it binds to bacterial DNA, which underlines its antimicrobial efficacy .

Antimicrobial Properties

PAMP-12 exhibits significant antimicrobial activity against various standard bacterial strains. Research indicates that it effectively inhibits bacterial growth through a unique mechanism that targets the genetic material of bacteria rather than disrupting their cell membranes . This characteristic makes it a potential candidate for developing new antimicrobial therapies, especially in an era of rising antibiotic resistance.

Clinical Relevance

- Hypotensive Effects : Studies have shown that PAMP-12 can cause hypotension by inhibiting catecholamine secretion from sympathetic nerve endings and adrenal chromaffin cells. This property may have therapeutic implications for managing conditions associated with high blood pressure .

- Antimicrobial Efficacy : In vitro studies have confirmed PAMP-12's effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, further supporting its potential as a novel antimicrobial agent .

- Immune Modulation : Research has indicated that PAMP-12 may influence immune responses, particularly in the context of infections where immune suppression occurs, such as with porcine circovirus type 2 (PCV2). The modulation of IL-12p40 expression in macrophages from infected piglets suggests a complex interaction between PAMP-12 and immune signaling pathways .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H119N25O14/c1-43(2)35-58(72(113)102-62(42-103)75(116)93-53(64(83)105)28-17-33-88-76(84)85)98-65(106)44(3)92-71(112)59(37-46-40-90-51-23-9-7-21-48(46)51)99-70(111)56(27-13-16-32-80)97-74(115)61(39-63(82)104)101-73(114)60(38-47-41-91-52-24-10-8-22-49(47)52)100-69(110)55(26-12-15-31-79)96-67(108)54(25-11-14-30-78)95-68(109)57(29-18-34-89-77(86)87)94-66(107)50(81)36-45-19-5-4-6-20-45/h4-10,19-24,40-41,43-44,50,53-62,90-91,103H,11-18,25-39,42,78-81H2,1-3H3,(H2,82,104)(H2,83,105)(H,92,112)(H,93,116)(H,94,107)(H,95,109)(H,96,108)(H,97,115)(H,98,106)(H,99,111)(H,100,110)(H,101,114)(H,102,113)(H4,84,85,88)(H4,86,87,89)/t44-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUWKYBPCFUDDK-DYQOJKGJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=CC=C5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H119N25O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1618.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.